2-Aminofluorene-13C

描述

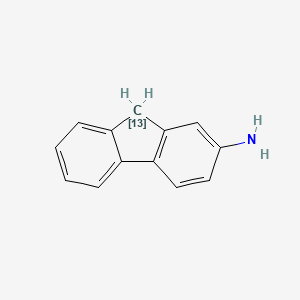

Structure

3D Structure

属性

分子式 |

C13H11N |

|---|---|

分子量 |

182.23 g/mol |

IUPAC 名称 |

9H-fluoren-2-amine |

InChI |

InChI=1S/C13H11N/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7,14H2/i7+1 |

InChI 键 |

CFRFHWQYWJMEJN-CDYZYAPPSA-N |

手性 SMILES |

[13CH2]1C2=CC=CC=C2C3=C1C=C(C=C3)N |

规范 SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N |

产品来源 |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of 2-Aminofluorene-¹³C

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the known physical and chemical properties of the isotopically labeled compound 2-Aminofluorene-¹³C. It is intended to serve as a technical resource, consolidating key data and methodologies relevant to its application in research and development.

Introduction

2-Aminofluorene (B1664046) (2-AF) is a synthetic arylamine and a well-documented mutagen and carcinogen.[1] Its isotopically labeled form, 2-Aminofluorene-¹³C, is a crucial tool in scientific research, particularly in studies involving DNA adduct formation, carcinogenesis, and metabolic pathways. The ¹³C label allows for the precise tracking and quantification of the molecule and its metabolites in complex biological systems using techniques like mass spectrometry and NMR spectroscopy. This guide summarizes its core properties, experimental procedures for its analysis, and its metabolic fate.

Physical Properties

The physical characteristics of 2-Aminofluorene-¹³C are nearly identical to its unlabeled counterpart, with the primary distinction being a slightly higher molecular weight due to the presence of the heavy carbon isotope. The properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂¹³CH₁₁N | [2] |

| Molecular Weight | 182.25 g/mol (for 2-Aminofluorene-9-¹³C) | [3] |

| Appearance | White to cream to yellow to pale brown powder or crystalline powder.[1][4] | N/A |

| Melting Point | 123-132 °C | [1][4] |

| Solubility | Soluble in alcohol and ether.[2] Estimated water solubility of 33 mg/L at 25 °C.[2] | N/A |

| Vapor Pressure | 0.0000279 mmHg | [2] |

Chemical and Spectroscopic Properties

2-Aminofluorene is characterized by its three-ring aromatic structure with a primary amine functional group.[1] This amine group is the primary site of metabolic activation and chemical reactivity.

| Property | Value | Source |

| IUPAC Name | 9H-fluoren-2-amine | [2][4] |

| CAS Number | 335081-08-8 (for 2-Aminofluorene-9-¹³C) | [3] |

| Synonyms | 2-Fluorenamine, 2-Fluorenylamine | |

| ¹³C NMR Spectrum | Data available and used for structural confirmation. | [2][5] |

| Mass Spectrum | Base peak at m/z 181 (for unlabeled), with fragments at 180 and 152. | [2] |

Experimental Protocols

Precise characterization of 2-Aminofluorene-¹³C relies on standardized analytical methodologies. Below are representative protocols for its synthesis and analysis.

4.1. Synthesis and Purification

A common method for synthesizing 2-aminofluorene is through the reduction of 2-nitrofluorene (B1194847).

-

Protocol: Catalytic Hydrazine (B178648) Reduction

-

Dissolve 2-nitrofluorene in hot ethanol.

-

Add a palladium-on-charcoal catalyst (e.g., 10% Pd/C) to the solution.[6]

-

Add hydrazine hydrate (B1144303) dropwise to the heated mixture.

-

Reflux the solution until the reaction is complete, indicated by a color change from deep red to nearly colorless.[6]

-

Remove the catalyst by hot filtration through a layer of Celite.[6]

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the 2-aminofluorene product by adding hot water.[6]

-

Cool the mixture in an ice bath, collect the crystalline product by filtration, wash with water, and dry in a vacuum desiccator in the dark.[6]

-

4.2. Analytical Characterization

-

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Sample Preparation: Accurately weigh and dissolve the 2-Aminofluorene-¹³C sample in a suitable solvent, such as methanol (B129727) or acetonitrile, to a known concentration.

-

Chromatographic System: Utilize a standard HPLC system equipped with a C18 reverse-phase column.

-

Mobile Phase: Employ a gradient elution using a mixture of water and acetonitrile, both potentially containing a small amount of a modifier like formic acid to improve peak shape.

-

Detection: Monitor the eluent using a UV detector at a wavelength where 2-aminofluorene has strong absorbance (e.g., ~280-300 nm).

-

Data Analysis: Calculate purity based on the area percentage of the main peak relative to all other peaks in the chromatogram.

-

-

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Sample Preparation: Dissolve 5-10 mg of the 2-Aminofluorene-¹³C sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[7]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]

-

¹H NMR: Acquire a standard proton spectrum to confirm the aromatic and aliphatic proton signals.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The presence of an enhanced signal corresponding to the labeled carbon position confirms the isotopic incorporation.

-

Data Processing: Process the raw data using standard NMR software. Reference the chemical shifts to TMS at 0.00 ppm.[7]

-

Metabolic Activation and Biological Reactivity

The carcinogenicity of 2-aminofluorene is linked to its metabolic activation into electrophilic intermediates that can covalently bind to DNA. The liver is a primary site for this metabolism.[8] The process generally involves N-hydroxylation followed by esterification to form highly reactive species. These metabolites, such as 2-nitrosofluorene (B1207293) and N-hydroxy-2-aminofluorene, are potent frameshift mutagens.[9]

The metabolic pathway begins with the oxidation of the amine group, a reaction often catalyzed by cytochrome P450 enzymes. The resulting N-hydroxy metabolite can then be further activated, for example, by sulfotransferases or acetyltransferases, leading to the formation of a reactive nitrenium ion that readily attacks nucleophilic sites on DNA, primarily the C8 position of guanine.

Caption: Metabolic activation pathway of 2-Aminofluorene to a DNA-reactive electrophile.

References

- 1. 2-Aminofluorene - Wikipedia [en.wikipedia.org]

- 2. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. 2-Aminofluorene, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 2-Aminofluorene(153-78-6) 13C NMR [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pnas.org [pnas.org]

Technical Guide: 2-Aminofluorene-9-¹³C in Carcinogenesis Research

This technical guide provides an in-depth overview of 2-Aminofluorene-9-¹³C, a critical tool for researchers, scientists, and drug development professionals engaged in the study of carcinogenesis, drug metabolism, and DNA damage. This isotopically labeled compound serves as a tracer to elucidate the metabolic pathways and mechanisms of toxicity of the parent compound, 2-aminofluorene (B1664046), a known mutagen and carcinogen.

Core Compound Data

Quantitative data for 2-Aminofluorene-9-¹³C and its unlabeled counterpart are summarized below for easy reference and comparison.

| Property | 2-Aminofluorene-9-¹³C | 2-Aminofluorene (Unlabeled) |

| CAS Number | 335081-08-8[1] | 153-78-6 |

| Molecular Weight | 182.25 g/mol [1] | 181.23 g/mol |

| Synonyms | 2-Fluorenamine-9-¹³C | 2-Fluorenamine, 2-Fluorenylamine |

| Isotopic Enrichment | 99 atom % ¹³C[1] | Not Applicable |

Metabolic Activation and Carcinogenic Pathway

2-Aminofluorene (2-AF) is a procarcinogen that requires metabolic activation to exert its genotoxic effects. The ¹³C label at the 9-position allows for precise tracing of the fluorene (B118485) backbone through these metabolic transformations. The primary activation pathway involves N-hydroxylation by cytochrome P450 enzymes, followed by further enzymatic modifications that lead to the formation of reactive electrophiles capable of forming DNA adducts.

Experimental Protocols

The following provides a detailed methodology for a typical experiment designed to trace the metabolic fate of 2-Aminofluorene-9-¹³C and identify its DNA adducts in a cellular model.

Experimental Workflow: Tracing 2-Aminofluorene Metabolism and DNA Adduct Formation

Materials and Reagents

-

2-Aminofluorene-9-¹³C (CDN Isotopes or equivalent)

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM) and supplements

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

DNA extraction kit

-

Metabolite extraction solvents (e.g., methanol, acetonitrile, water)

-

LC-MS grade solvents

-

Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)

Procedure

-

Cell Culture and Dosing:

-

Culture hepatocytes in appropriate flasks or plates to achieve approximately 80% confluency.

-

Prepare a stock solution of 2-Aminofluorene-9-¹³C in a suitable solvent (e.g., DMSO).

-

Replace the culture medium with fresh medium containing a final concentration of 2-Aminofluorene-9-¹³C (concentration to be determined by preliminary toxicity assays).

-

Incubate the cells for various time points (e.g., 0, 2, 8, 24 hours) to monitor the progression of metabolism.

-

-

Sample Collection and Fractionation:

-

At each time point, collect the cell culture medium.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Harvest the cells by scraping and centrifuge to pellet.

-

Perform subcellular fractionation to separate the cytosolic and nuclear fractions.

-

-

Metabolite Extraction:

-

To the cell culture medium and cytosolic fractions, add a cold extraction solvent mixture (e.g., 80% methanol).

-

Incubate on ice to precipitate proteins.

-

Centrifuge to pellet the protein debris and collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

-

-

DNA Extraction and Hydrolysis:

-

Extract genomic DNA from the nuclear fraction using a commercial DNA extraction kit according to the manufacturer's protocol.

-

Quantify the extracted DNA.

-

Enzymatically hydrolyze the DNA to nucleosides.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted metabolites and hydrolyzed DNA samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the ¹³C-labeled metabolites and DNA adducts based on their specific mass transitions.

-

-

Data Analysis:

-

Quantify the levels of 2-Aminofluorene-9-¹³C and its various ¹³C-labeled metabolites at each time point.

-

Identify and quantify the specific ¹³C-labeled DNA adducts.

-

Utilize the data for metabolic flux analysis to model the rates of different metabolic pathways.

-

References

Synthesis and Purification of ¹³C-Labeled 2-Aminofluorene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of ¹³C-labeled 2-aminofluorene (B1664046), a critical tool in metabolism, toxicology, and drug development research. The methodologies presented are a composite of established organic synthesis protocols, adapted for isotopic labeling, and are intended to provide a robust framework for the preparation of this important research chemical. This document details a proposed synthetic pathway, experimental protocols, purification techniques, and analytical characterization.

Synthetic Strategy

The synthesis of ¹³C-labeled 2-aminofluorene is most strategically approached via a three-step sequence starting from a commercially available ¹³C-labeled precursor. Given the commercial availability of 2-aminofluorene-9-¹³C, the most plausible and well-documented route involves the synthesis of fluorene-9-¹³C, followed by regioselective nitration at the 2-position, and subsequent reduction of the nitro group to the desired amine.

Logical Flow of the Synthesis

Caption: Proposed synthetic pathway for 2-aminofluorene-9-¹³C.

Experimental Protocols

The following protocols are based on established and reliable procedures, adapted for the synthesis of the ¹³C-labeled target molecule.

Synthesis of Fluorene-9-¹³C

This procedure is adapted from the synthesis of [9-¹⁴C]fluorene and presents a viable route to the ¹³C-labeled analogue.

Experimental Workflow for Fluorene-9-¹³C Synthesis

Caption: Workflow for the synthesis of the key intermediate, Fluorene-9-¹³C.

Materials:

-

Fluorene

-

Phenyl-lithium

-

Barium [¹³C]carbonate (or other ¹³CO₂ source)

-

Dry ether

-

Hydrochloric acid

Procedure:

-

In a flask equipped for reactions under inert atmosphere, dissolve fluorene in dry ether.

-

Cool the solution to -60°C and add phenyl-lithium dropwise under a nitrogen atmosphere to form the orange fluorenyl anion.

-

Generate ¹³CO₂ from barium [¹³C]carbonate by the addition of a strong acid in a separate apparatus connected to the reaction flask.

-

Introduce the gaseous ¹³CO₂ into the stirred solution of the fluorenyl anion. The color of the solution will fade as the carbonation proceeds.

-

After the reaction is complete, quench the reaction with water and acidify with hydrochloric acid to precipitate fluoren-9-[¹³C]-carboxylic acid.

-

Isolate the carboxylic acid by filtration.

-

Decarboxylate the fluoren-9-[¹³C]-carboxylic acid by heating to yield fluorene-9-¹³C.

-

Purify the product by chromatography on alumina.

Synthesis of 2-Nitrofluorene-9-¹³C

This procedure is a direct adaptation of the well-established nitration of fluorene.[1]

Materials:

-

Fluorene-9-¹³C

-

Glacial acetic acid

-

Concentrated nitric acid

-

Potassium acetate (B1210297)

Procedure:

-

In a three-necked flask fitted with a thermometer, mechanical stirrer, and dropping funnel, dissolve fluorene-9-¹³C in warm glacial acetic acid.

-

Bring the temperature to 50°C.

-

With stirring, add concentrated nitric acid over a period of fifteen minutes.

-

Continue stirring and apply heat to maintain the temperature at 80°C for five minutes.

-

Allow the mixture to cool to room temperature over two hours. A yellow precipitate of 2-nitrofluorene-9-¹³C will form.

-

Collect the product by suction filtration and wash with cold glacial acetic acid containing potassium acetate, followed by several washes with water.

-

The product can be further purified by recrystallization from glacial acetic acid.[1]

Synthesis of 2-Aminofluorene-9-¹³C

This reduction is based on a reliable Organic Syntheses procedure using catalytic hydrogenation.[2]

Materials:

-

2-Nitrofluorene-9-¹³C

-

95% Ethanol

-

Palladized charcoal catalyst (10% Pd)

-

Celite

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place 2-nitrofluorene-9-¹³C and 95% ethanol.

-

Warm the mixture to 50°C on a steam bath and add a catalytic amount of palladized charcoal.

-

Add hydrazine hydrate dropwise over 30 minutes.

-

Add an additional portion of the catalyst and heat the mixture to a gentle reflux for one hour.

-

Filter the hot solution through a thin layer of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Add hot water to the concentrate to precipitate 2-aminofluorene-9-¹³C as a colorless crystalline powder.

-

Cool the mixture in an ice bath, collect the product by filtration, wash with water, and dry in a vacuum desiccator in the dark.

Purification

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and residual reagents. A combination of recrystallization and column chromatography is recommended.

Recrystallization

Recrystallization is an effective method for purifying the crude 2-aminofluorene-9-¹³C.

Procedure:

-

Dissolve the crude product in a minimum amount of hot 50% ethanol.[1]

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol-water mixture, and dry under vacuum.

Column Chromatography

For higher purity, flash column chromatography can be employed.

Experimental Workflow for Purification

Caption: A typical workflow for the purification of 2-aminofluorene-9-¹³C.

Stationary Phase: Silica (B1680970) gel (230-400 mesh) Mobile Phase: A gradient of ethyl acetate in hexane (B92381) is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column.

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 5% ethyl acetate in hexane) and pack the column.

-

Dissolve the recrystallized 2-aminofluorene-9-¹³C in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, sample-adsorbed silica gel onto the top of the column.

-

Elute the column with the mobile phase, gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in hexane).

-

Collect fractions and monitor the separation by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of 2-aminofluorene-9-¹³C.

Table 1: Summary of Reaction Yields

| Reaction Step | Product | Starting Material | Expected Yield (%) |

| Nitration | 2-Nitrofluorene-9-¹³C | Fluorene-9-¹³C | ~90%[1] |

| Reduction | 2-Aminofluorene-9-¹³C | 2-Nitrofluorene-9-¹³C | 93-96%[2] |

Table 2: Purity and Characterization Data

| Compound | Melting Point (°C) | HPLC Purity (%) | ¹³C NMR (δ, ppm) |

| 2-Nitrofluorene | 155-156[1] | >98% | |

| 2-Aminofluorene | 127.8–128.8[2] | >99% | C9: ~36.8 |

Note: The ¹³C NMR chemical shift for the labeled C9 position is an estimate and should be confirmed experimentally.

Analytical Characterization

The identity and purity of the synthesized ¹³C-labeled 2-aminofluorene should be confirmed by a suite of analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the ¹³C label. The ¹³C NMR spectrum will show a significantly enhanced signal for the C9 carbon.

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water (with a possible acid modifier like formic acid for better peak shape) is a common choice for aromatic amines.

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the ¹³C isotope.

This guide provides a detailed framework for the synthesis and purification of ¹³C-labeled 2-aminofluorene. Researchers should always conduct a thorough risk assessment before performing any chemical reactions and adapt the procedures as necessary based on their specific experimental setup and available resources.

References

An In-depth Technical Guide to the Safe Handling of 2-Aminofluorene-¹³C

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety information and handling protocols for 2-Aminofluorene-¹³C, an isotopically labeled synthetic arylamine used in laboratory research. Due to its suspected carcinogenic and mutagenic properties, strict adherence to safety procedures is mandatory. The information presented here is compiled from various safety data sheets and toxicological resources. The safety and handling precautions for 2-Aminofluorene-¹³C are analogous to those for the unlabeled compound, 2-Aminofluorene.

Hazard Identification and Classification

2-Aminofluorene is classified as a hazardous substance. It is a suspected carcinogen and mutagen.[1][2][3][4][5]

-

GHS Classification:

-

-

H351: Suspected of causing cancer.

-

H341: Suspected of causing genetic defects.

-

H302: Harmful if swallowed.

-

H411: Toxic to aquatic life with long lasting effects.

-

-

Primary Hazards: Health Hazard, Irritant, Environmental Hazard.[6]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and toxicological properties of 2-Aminofluorene. The molecular weight has been adjusted for the ¹³C isotope.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | ¹³CC₁₂H₁₁N | [7] |

| Molecular Weight | 182.25 g/mol | [7] |

| CAS Number | 335081-08-8 (for 2-Aminofluorene-9-¹³C) | [7] |

| Appearance | White to tan or brown crystalline powder | [4][6][8] |

| Melting Point | 124 - 131 °C | [3][8][9][10] |

| Boiling Point | 379.3 °C at 760 mmHg | [8] |

| Solubility | Insoluble in water (<0.1 g/100 mL at 19.5 °C). Soluble in ether and alcohol. | [3][4][8][9] |

| Vapor Pressure | 2.56E-05 mmHg at 25°C | [8] |

| Density | 1.203 g/cm³ | [8] |

| Flash Point | 204.8 °C | [8] |

Table 2: Toxicological Data

| Endpoint | Value | Species | Route | Source(s) |

| LD50 | 132 mg/kg | Mouse | Intraperitoneal | [11] |

Note: No acute toxicity information is available for this product via oral, dermal, or inhalation routes in many standard SDSs, but it is classified as harmful if swallowed.[9]

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of 2-Aminofluorene-¹³C, all work must be conducted within a designated area, under a chemical fume hood, by trained personnel.[1]

3.1. Protocol for General Handling and Use

-

Pre-Handling:

-

Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[2][9]

-

Ensure the chemical fume hood is functioning correctly.

-

Prepare all necessary materials and equipment within the fume hood to minimize movement in and out.

-

Ensure an eyewash station and safety shower are readily accessible.[9]

-

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after.[2][11]

-

Eye Protection: Wear tightly fitting safety goggles or chemical safety glasses with side-shields.[2][11]

-

Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[11]

-

Respiratory Protection: If there is a risk of dust formation or if working outside a fume hood, use a NIOSH/MSHA approved respirator with appropriate cartridges (e.g., full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges).[11]

-

-

Handling:

-

Handle exclusively in a well-ventilated area, preferably a chemical fume hood, to avoid dust and aerosol formation.[1][2]

-

Avoid all contact with skin, eyes, and clothing.[1]

-

Minimize dust generation and accumulation.[1]

-

Use non-sparking tools.[2]

-

Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

-

-

Storage:

3.2. Protocol for Accidental Release (Spill)

-

Immediate Response:

-

Personal Protection:

-

Containment and Cleanup:

-

Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]

-

For a dry spill, carefully sweep or scoop up the material, avoiding dust generation.

-

Place the collected material into a suitable, closed, and labeled container for disposal.[2]

-

Ventilate the area and wash the spill site after material pickup is complete.[1]

-

-

Disposal:

Visualized Workflows and Relationships

4.1. Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling 2-Aminofluorene-¹³C in a laboratory setting.

References

- 1. aniara.com [aniara.com]

- 2. targetmol.com [targetmol.com]

- 3. 2-Aminofluorene - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. 2-Aminofluorene | 153-78-6 [chemicalbook.com]

- 6. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. 2-Aminofluorene|lookchem [lookchem.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-氨基芴 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. cdnisotopes.com [cdnisotopes.com]

Commercial Suppliers and Technical Guide for 2-Aminofluorene-¹³C Analytical Standard

For researchers and scientists engaged in drug development and other analytical studies requiring precise quantification, the use of stable isotope-labeled internal standards is crucial. This guide provides an in-depth overview of the commercial suppliers of 2-Aminofluorene-¹³C, its technical specifications, and a general protocol for its use.

Commercial Availability

The 2-Aminofluorene-¹³C analytical standard is a specialized chemical and is available from a limited number of reputable suppliers. The primary suppliers identified are CDN Isotopes and LGC Standards. Both suppliers offer the same product, indicating a potential manufacturing and distribution partnership.

| Supplier | Product Name | Catalog Number | CAS Number | Isotopic Enrichment | Chemical Purity | Available Quantity |

| CDN Isotopes | 2-Aminofluorene-9-¹³C | C-5021 | 335081-08-8 | 99 atom % ¹³C | Not specified | 0.1 g |

| LGC Standards | 2-Aminofluorene-9-¹³C | CDN-C-5021-0.1G | 335081-08-8 | 99 atom % ¹³C | min 98% | 0.1 g |

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier before use to obtain precise data on purity, isotopic enrichment, and any certified concentrations.

Technical Specifications

-

Synonyms: 2-Fluorenamine-¹³C, 9H-Fluoren-2-amine-9-¹³C

-

Molecular Formula: ¹³CC₁₂H₁₁N

-

Molecular Weight: Approximately 182.25 g/mol

-

Appearance: Typically a solid powder.

-

Storage: Store at room temperature.[1]

-

Stability: The compound is stable if stored under recommended conditions. It is advised to re-analyze for chemical purity after three years.[1]

General Experimental Protocol for Use

The following is a generalized protocol for the use of a ¹³C-labeled analytical standard. The specific application will dictate the exact concentrations and matrices used.

1. Receiving and Storage:

-

Upon receipt, visually inspect the container for any damage.

-

Verify that the product information on the label matches the order and the Certificate of Analysis.

-

Store the standard at room temperature in a desiccator to protect it from moisture, as recommended.[1]

2. Preparation of Stock Solution:

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh a precise amount of the 2-Aminofluorene-¹³C standard using an analytical balance.

-

Dissolve the weighed standard in a suitable high-purity solvent (e.g., methanol, acetonitrile, or dimethyl sulfoxide) to create a stock solution of a known concentration (e.g., 1 mg/mL).

-

Use a Class A volumetric flask for accurate volume measurement.

-

Ensure the standard is completely dissolved by vortexing or sonicating.

3. Preparation of Working Solutions:

-

Prepare a series of working solutions by performing serial dilutions of the stock solution with the appropriate solvent or matrix.

-

These working solutions will be used to spike into calibration standards and quality control samples.

4. Sample Analysis (e.g., LC-MS/MS):

-

Add a known amount of the 2-Aminofluorene-¹³C internal standard working solution to all calibration standards, quality control samples, and unknown samples.

-

The concentration of the internal standard should be consistent across all samples.

-

Proceed with the sample extraction and analysis according to the validated analytical method.

-

The ¹³C-labeled standard will co-elute with the unlabeled analyte but will be distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer.

-

Quantify the unlabeled 2-aminofluorene (B1664046) in the unknown samples by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it to the calibration curve.

Workflow for Procurement and Use of Analytical Standards

The following diagram illustrates the typical workflow from identifying the need for an analytical standard to its final use in a research or drug development setting.

Caption: Workflow for procuring and using an analytical standard.

References

Technical Guide: Isotopic Purity and Stability of 2-Aminofluorene-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and stability of ¹³C-labeled 2-Aminofluorene (B1664046) (2-AF), a critical isotopologue for research in toxicology, pharmacology, and drug metabolism. While this guide specifically addresses a hypothetical 2-Aminofluorene-¹³C₆, the principles and methodologies described are broadly applicable to other isotopically labeled versions of 2-Aminofluorene.

Introduction to 2-Aminofluorene and Its Isotopologues

2-Aminofluorene (2-AF) is a well-characterized aromatic amine that has been extensively studied as a model procarcinogen.[1] Its metabolic activation to reactive electrophiles that form DNA adducts is a key mechanism in its carcinogenicity.[2] Isotopically labeled 2-AF, such as 2-Aminofluorene-¹³C₆, serves as an invaluable tool in metabolic studies, allowing researchers to trace its metabolic fate and quantify its binding to macromolecules using mass spectrometry-based methods. The stability and isotopic purity of such labeled compounds are paramount for the accuracy and reliability of experimental results.

Isotopic Purity of 2-Aminofluorene-¹³C₆

The isotopic purity of a labeled compound refers to the percentage of the compound that contains the desired isotope at the specified position(s). For 2-Aminofluorene-¹³C₆, this would be the proportion of molecules containing six ¹³C atoms. High isotopic purity is crucial to minimize interference from the unlabeled compound or from molecules with fewer than the desired number of ¹³C labels.

Quantitative Data on Isotopic Purity

| Parameter | Specification | Analytical Method |

| Isotopic Enrichment | ≥ 98 atom % ¹³C | Mass Spectrometry |

| Chemical Purity | ≥ 98% | HPLC, qNMR |

Experimental Protocol for Determining Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic enrichment of labeled compounds.[3][4]

Objective: To determine the isotopic enrichment of 2-Aminofluorene-¹³C₆.

Materials:

-

2-Aminofluorene-¹³C₆ sample

-

Unlabeled 2-Aminofluorene standard

-

High-purity solvent (e.g., acetonitrile (B52724) or methanol)

-

High-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled with a suitable liquid chromatography system (LC-MS).[5]

Procedure:

-

Sample Preparation: Prepare solutions of both the labeled and unlabeled 2-Aminofluorene in the chosen solvent at a suitable concentration for MS analysis.

-

LC-MS Analysis:

-

Inject the unlabeled 2-Aminofluorene standard to determine its retention time and mass spectrum, including the natural isotopic distribution of ¹³C.

-

Inject the 2-Aminofluorene-¹³C₆ sample.

-

-

Data Acquisition: Acquire full-scan mass spectra over the relevant m/z range.

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of both unlabeled 2-Aminofluorene and the ¹³C₆-labeled isotopologue.

-

From the mass spectrum of the labeled compound, determine the relative intensities of the ion corresponding to the fully labeled molecule and any ions corresponding to molecules with fewer ¹³C atoms.

-

Correct the measured intensities for the natural abundance of ¹³C in the unlabeled portion of the molecule.[3]

-

Calculate the isotopic enrichment as the percentage of the ¹³C₆ isotopologue relative to all other isotopologues.

-

Stability of 2-Aminofluorene-¹³C₆

The stability of an isotopically labeled compound is its ability to resist chemical change over time and under various environmental conditions. Degradation can lead to a decrease in purity and the formation of impurities that may interfere with experimental results.

Quantitative Stability Data

Long-term stability studies for synthetic cathinones, which share some structural similarities with 2-aminofluorene, have shown that storage at low temperatures (-20°C or -40°C) is optimal for preserving the compounds.[6][7] Stability is often analyte-dependent and can be influenced by factors such as pH and the presence of preservatives.[8][9]

The following table summarizes typical stability data, with expected outcomes for 2-Aminofluorene-¹³C₆ based on general knowledge of aromatic amines.

| Condition | Duration | Temperature | Expected Purity |

| Long-Term Storage | 24 months | -20°C | > 98% |

| Accelerated Storage | 6 months | 40°C / 75% RH | > 95% |

| Forced Degradation (Acid) | 24 hours | 60°C | Significant degradation |

| Forced Degradation (Base) | 24 hours | 60°C | Significant degradation |

| Forced Degradation (Oxidative) | 24 hours | 60°C | Significant degradation |

| Photostability | 7 days | Ambient | Moderate degradation |

Experimental Protocol for Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products.[10][11]

Objective: To develop and validate a stability-indicating HPLC method for 2-Aminofluorene-¹³C₆ and to assess its stability under forced degradation conditions.

Materials:

-

2-Aminofluorene-¹³C₆ sample

-

HPLC system with a UV or PDA detector

-

C18 HPLC column

-

Mobile phase components (e.g., acetonitrile, water, buffer)

-

Reagents for forced degradation (e.g., HCl, NaOH, H₂O₂)

Procedure:

-

Method Development:

-

Develop an isocratic or gradient HPLC method that provides good resolution between the 2-Aminofluorene-¹³C₆ peak and any potential degradation products.

-

Optimize parameters such as mobile phase composition, flow rate, column temperature, and detection wavelength.

-

-

Forced Degradation Studies: [12]

-

Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.

-

Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and heat at 60°C for a specified time. Neutralize before injection.

-

Oxidative Degradation: Dissolve the sample in a solution of 3% H₂O₂ and keep at room temperature or heat at 60°C for a specified time.

-

Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a specified time.

-

Photodegradation: Expose a solution of the sample to UV light.

-

-

Analysis of Stressed Samples:

-

Analyze the stressed samples using the developed HPLC method.

-

Assess the peak purity of the main peak to ensure that it is not co-eluting with any degradation products.

-

Quantify the amount of degradation and identify the major degradation products.

-

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Metabolic Activation Pathway of 2-Aminofluorene

The metabolic activation of 2-Aminofluorene is a critical pathway leading to its genotoxicity.[2][13][14] The following diagram illustrates the key steps in this process.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies [agris.fao.org]

- 5. almacgroup.com [almacgroup.com]

- 6. d-nb.info [d-nb.info]

- 7. Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ojp.gov [ojp.gov]

- 9. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. medcraveonline.com [medcraveonline.com]

- 13. benchchem.com [benchchem.com]

- 14. Metabolic activation of 2-aminofluorene in the Salmonella mutagenicity assay by different S-9 preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Aminofluorene-13C certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with 2-Aminofluorene-¹³C, a critical isotopically labeled compound used in metabolism, genotoxicity, and carcinogenesis research.

Physicochemical and Analytical Data

The following tables summarize the key quantitative data for 2-Aminofluorene-¹³C, compiled from various sources.

General Properties

| Property | Value | Source |

| Chemical Formula | ¹³CC₁₂H₁₁N | LGC Standards[1] |

| Molecular Weight | 182.23 g/mol | LGC Standards[1] |

| CAS Number | 335081-08-8 | LGC Standards[1] |

| Appearance | Off-white to light yellow solid | MedchemExpress[2] |

| Melting Point | 124-128 °C | Sigma-Aldrich[3] |

Purity and Isotopic Enrichment

| Analysis | Specification | Source |

| Chemical Purity (HPLC) | ≥98% | CDN Isotopes[4], MOLNOVA[5] |

| Isotopic Enrichment | ≥99 atom % ¹³C | LGC Standards[1], CDN Isotopes[4] |

| ¹H NMR Spectrum | Consistent with structure | MedchemExpress[2], MOLNOVA[5] |

| Water Content (Karl Fischer) | 0.20% | MedchemExpress[2] |

Experimental Protocols

Detailed experimental protocols for the analysis of 2-Aminofluorene-¹³C are crucial for ensuring data integrity and reproducibility. While specific parameters may vary between laboratories, the following outlines the general methodologies employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the chemical purity of 2-Aminofluorene-¹³C.

Typical Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed to achieve optimal separation.

-

Detection: UV detection at a wavelength where the analyte has maximum absorbance.

-

Quantification: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is utilized to confirm the chemical structure of the compound.

Typical Protocol:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) is typically used to dissolve the sample.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: The resulting spectrum is analyzed for chemical shifts, integration, and coupling patterns, which should be consistent with the known structure of 2-Aminofluorene.

Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is the primary technique for determining the isotopic enrichment of the ¹³C-labeled compound.

Typical Protocol:

-

Ionization: Techniques such as electron ionization (EI) or electrospray ionization (ESI) can be used.

-

Analysis: The mass spectrum will show the molecular ion peaks for the ¹³C-labeled and unlabeled species.

-

Calculation: The isotopic enrichment is calculated from the relative intensities of these peaks.

Metabolic Activation and DNA Damage Pathway

2-Aminofluorene is a known procarcinogen that requires metabolic activation to exert its genotoxic effects. The ¹³C label provides a valuable tool for tracing its metabolic fate and interaction with cellular macromolecules.[6]

Caption: Metabolic activation pathway of 2-Aminofluorene-¹³C leading to DNA damage.

General Analytical Workflow

The following diagram illustrates a typical workflow for the quality control analysis of a synthesized batch of 2-Aminofluorene-¹³C.

Caption: Quality control workflow for 2-Aminofluorene-¹³C analysis.

References

Research Applications of 2-Aminofluorene and its Labeled Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminofluorene (B1664046) (2-AF) is a well-characterized aromatic amine that has served as a model compound in cancer research for decades.[1] Its genotoxic and carcinogenic properties stem from its metabolic activation to reactive electrophiles that form covalent adducts with DNA, primarily at the C8 position of guanine (B1146940) to form N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF).[2][3] These DNA adducts can induce mutations, chromosomal aberrations, and ultimately lead to the initiation of cancer.[1] This technical guide provides a comprehensive overview of the research applications of 2-AF and its labeled analogues, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular pathways.

Data Presentation: Quantitative Analysis of 2-Aminofluorene DNA Adducts

The formation of DNA adducts is a critical initiating event in 2-AF-induced carcinogenesis. The levels of these adducts can vary significantly depending on the tissue, dose, and time of exposure. The following tables summarize quantitative data on 2-AF and 2-acetylaminofluorene (B57845) (2-AAF), a closely related and extensively studied procarcinogen, DNA adduct levels in various experimental models.

| Tissue | Animal Model | Compound | Dose | Time Point | Adduct Level (adducts / 10^8 nucleotides) | Reference |

| Liver | Rat | 2-Aminofluorene | Single injection | 72 h | ~540 | [1] |

| Liver | Male F344 Rat | 2-Acetylaminofluorene | 0.01 mg/kg/day (oral gavage) | 12 weeks | 6.0 | [2] |

| Liver | Male F344 Rat | 2-Acetylaminofluorene | 0.0026 mg/kg/day (3 days/week) | 16 weeks | 0.6 | [2] |

| Liver | Dog A | 2-Aminofluorene | Single dose | - | Major adduct detected | [4] |

| Kidney | Dog A | 2-Aminofluorene | Single dose | - | Detected | [4] |

| Bladder | Dog A | 2-Aminofluorene | Single dose | - | Detected | [4] |

| Urothelium | Dog A | 2-Aminofluorene | Single dose | - | Peroxidase-derived adducts detected | [4] |

| Liver | C57BL/6J Mouse | 2-Aminofluorene | 60 mg/kg (i.p.) | 3 h | ~12 | [5] |

| Leukocytes | C57BL/6J Mouse | 2-Aminofluorene | 60 mg/kg (i.p.) | 3 h | ~1.5 | [5] |

| Bladder | C57BL/6J Mouse | 2-Aminofluorene | 60 mg/kg (i.p.) | 3 h | ~0.5 | [5] |

| Reconstructed Human Skin | - | 2-Acetylaminofluorene | 150 µg/cm² (3 treatments over 48h) | 48 h | ~10 | [3] |

| Reconstructed Human Skin | - | N-OH-2-AAF | Single 3h exposure | 3 h | >100 | [3] |

| Reconstructed Human Skin | - | N-OH-2-AF | Single 3h exposure | 3 h | >100 | [3] |

Table 1: In Vivo and In Vitro DNA Adduct Levels of 2-Aminofluorene and its Metabolites. This table summarizes the quantitative levels of DNA adducts formed by 2-aminofluorene and its derivatives in different tissues and experimental models.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments used in the study of 2-aminofluorene.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[6] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test compound to cause a reverse mutation, restoring the bacteria's ability to produce histidine and thus grow on a histidine-free medium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens).[7]

-

Nutrient broth.

-

Top agar (B569324) (containing a trace amount of histidine and biotin).

-

Minimal glucose agar plates.

-

Test compound (2-aminofluorene) dissolved in a suitable solvent (e.g., DMSO).

-

Positive controls (e.g., a known mutagen for the specific strain).

-

Negative control (solvent alone).

-

S9 fraction (a rat liver homogenate that provides metabolic activation enzymes).[6]

Procedure:

-

Preparation of Bacterial Culture: Inoculate the Salmonella tester strain into nutrient broth and incubate overnight at 37°C with shaking to obtain a fresh culture.

-

Preparation of Test Mixture: In a sterile tube, combine the test compound at various concentrations, the bacterial culture, and the S9 mix (if metabolic activation is required).

-

Pouring the Plates: Add molten top agar to the test mixture, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate. Swirl the plate to ensure even distribution.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[8]

³²P-Postlabeling Assay for DNA Adducts

The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts, particularly those from aromatic compounds.[9] The method involves enzymatic digestion of DNA to 3'-mononucleotides, enrichment of the adducted nucleotides, labeling of the adducts with ³²P, and subsequent separation and quantification.

Materials:

-

DNA sample isolated from tissues or cells exposed to 2-aminofluorene.

-

Micrococcal nuclease and spleen phosphodiesterase for DNA digestion.

-

Nuclease P1 for adduct enrichment (optional, enhances sensitivity).

-

T4 polynucleotide kinase for labeling.

-

[γ-³²P]ATP (high specific activity).

-

Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates.

-

Urea-based and other solvent systems for TLC development.

-

Phosphorimager or autoradiography film for detection and quantification.

Procedure:

-

DNA Digestion: Digest the DNA sample (1-10 µg) to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional): To increase sensitivity, enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not most bulky aromatic adducts.[1]

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

TLC Separation: Apply the labeled adducts to a PEI-cellulose TLC plate. Develop the chromatogram in multiple dimensions using different solvent systems to separate the adducted nucleotides from the excess labeled normal nucleotides.

-

Detection and Quantification: Visualize the ³²P-labeled adducts by autoradiography or phosphorimaging. Quantify the adduct levels by measuring the radioactivity in the adduct spots relative to the total radioactivity of the DNA sample.

High-Performance Liquid Chromatography (HPLC) for DNA Adduct Analysis

HPLC coupled with various detectors, such as UV, fluorescence, or mass spectrometry (MS), is a powerful technique for the separation and quantification of specific DNA adducts.[10][11]

Materials:

-

DNA sample isolated from tissues or cells exposed to 2-aminofluorene.

-

Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase).

-

HPLC system with a reverse-phase column (e.g., C18).

-

Mobile phase solvents (e.g., acetonitrile, water, buffers).

-

Detector (UV, fluorescence, or mass spectrometer).

-

Standard of the specific DNA adduct to be quantified (e.g., dG-C8-AF).

Procedure:

-

DNA Digestion: Digest the DNA sample to nucleosides using a combination of enzymes such as nuclease P1 and alkaline phosphatase.

-

Sample Preparation: Remove proteins and other interfering substances from the digest, for example, by solid-phase extraction.

-

HPLC Separation: Inject the prepared sample onto the HPLC system. Use a gradient elution program to separate the DNA adducts from the normal nucleosides.

-

Detection and Quantification: Monitor the column effluent with the chosen detector. Identify the adduct peak based on its retention time compared to a known standard. Quantify the adduct by integrating the peak area and comparing it to a standard curve. For HPLC-MS/MS, specific parent-daughter ion transitions are monitored for highly selective and sensitive quantification.

Signaling Pathways and Experimental Workflows

Metabolic Activation of 2-Aminofluorene

The genotoxicity of 2-aminofluorene is dependent on its metabolic activation to reactive intermediates. This process involves a series of enzymatic reactions primarily occurring in the liver.

Caption: Metabolic activation pathway of 2-aminofluorene leading to DNA adduct formation.

DNA Damage Response to 2-Aminofluorene Adducts

The formation of bulky DNA adducts by 2-aminofluorene triggers a complex cellular response known as the DNA damage response (DDR). This signaling network aims to repair the damage, arrest the cell cycle to allow time for repair, or induce apoptosis if the damage is too severe. Key players in this pathway include the sensor kinases ATM and ATR, and the tumor suppressor protein p53.[12][13]

Caption: Simplified signaling pathway of the DNA damage response to 2-AF adducts.

Experimental Workflow for In Vivo DNA Adduct Analysis

A typical workflow for studying 2-aminofluorene-induced DNA adducts in an animal model involves several key steps from administration of the compound to the final analysis.

Caption: General experimental workflow for in vivo analysis of 2-aminofluorene DNA adducts.

Applications of Labeled Analogues

Labeled analogues of 2-aminofluorene are invaluable tools for various research applications, enabling more precise and sensitive detection and quantification.

-

Radiolabeled Analogues:

-

³H-labeled 2-AF or 2-AAF: Tritium-labeled compounds are widely used in metabolic and pharmacokinetic studies to trace the distribution, metabolism, and excretion of the parent compound and its metabolites.[14] They are also used in DNA binding studies to quantify the total amount of covalently bound material.

-

¹⁴C-labeled 2-AF: Carbon-14 labeling offers an alternative to tritium (B154650) for metabolic and disposition studies.

-

-

Stable Isotope-Labeled Analogues:

-

¹³C-labeled 2-AF: 13C-labeled 2-aminofluorene is used as an internal standard in mass spectrometry-based quantification methods (e.g., HPLC-MS/MS) for accurate and precise measurement of 2-AF and its metabolites in biological samples.[15][16]

-

Deuterated 2-AF: Similar to ¹³C-labeling, deuterium-labeled 2-AF serves as an excellent internal standard for mass spectrometry, helping to correct for variations in sample preparation and instrument response.

-

-

Fluorescently Labeled Analogues:

-

Fluorescent derivatives of fluorene (B118485) have been developed as probes for bioimaging.[4][17][18] These analogues can be used to visualize the localization and dynamics of 2-AF-related molecules within cells and tissues using fluorescence microscopy. While not a direct application of 2-aminofluorene itself due to its lack of intrinsic fluorescence, the fluorene backbone is a useful scaffold for creating fluorescent probes.[19]

-

Conclusion

2-Aminofluorene and its analogues continue to be indispensable tools in the fields of toxicology, carcinogenesis, and drug development. The quantitative data on DNA adduct formation, coupled with detailed experimental protocols and an understanding of the molecular pathways involved, provide a robust framework for researchers to investigate the mechanisms of chemical carcinogenesis and to develop strategies for its prevention and treatment. The use of labeled analogues further enhances the precision and scope of these investigations, paving the way for a deeper understanding of the biological consequences of exposure to this and other genotoxic agents.

References

- 1. Enhanced sensitivity of 32P-postlabeling analysis of aromatic carcinogen:DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The formation of 2-aminofluorene-DNA adducts in vivo: evidence for peroxidase-mediated activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. Metabolic activation of 2-aminofluorene in the Salmonella mutagenicity assay by different S-9 preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 32P-postlabeling analysis of non-radioactive aromatic carcinogen--DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. moravek.com [moravek.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. cdnisotopes.com [cdnisotopes.com]

- 17. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchwith.njit.edu [researchwith.njit.edu]

- 19. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications - PMC [pmc.ncbi.nlm.nih.gov]

2-Aminofluorene: A Technical Guide to its Carcinogenicity and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminofluorene (B1664046) (2-AF) is a synthetic arylamine that has been extensively studied as a model pro-mutagen and pro-carcinogen.[1] While relatively inert in its parent form, 2-AF undergoes metabolic activation to highly reactive electrophilic derivatives that can bind to DNA, forming adducts that can lead to mutations, genomic instability, and ultimately, cancer.[1][2] This technical guide provides a comprehensive overview of the carcinogenicity and toxicity of 2-aminofluorene, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

Toxicity and Carcinogenicity

2-Aminofluorene is a known genotoxin and has been demonstrated to be a carcinogen in multiple animal models.[3][4] Its carcinogenic effects are observed in various organs, including the liver, urinary bladder, mammary gland, and ear duct.[3][5][6] The carcinogenicity of 2-AF is intrinsically linked to its metabolic activation and the subsequent formation of DNA adducts.[7][8]

Quantitative Toxicity Data

The following tables summarize key quantitative data regarding the toxicity of 2-aminofluorene.

Table 1: Acute Toxicity of 2-Aminofluorene

| Species | Route of Administration | Toxicity Metric | Value | Reference |

| Mouse | Intraperitoneal | LD50 | 132 mg/kg | [9] |

Table 2: In Vivo 2-Aminofluorene DNA Adduct Levels in Rodent Liver

| Species/Strain | Acetylator Status | Dose & Route | Time Point | Major Adduct(s) | Adduct Level (adducts per 10^7 nucleotides) | Reference |

| Rat | Not Specified | Single injection | 72 h | dG-C8-AF | ~54 | [2] |

| Mouse (C57BL/6J) | Rapid | 60 mg/kg | 3 h | dG-C8-AF | Higher than slow acetylators | [2][8] |

| Mouse (A/J) | Slow | 60 mg/kg | 3 h | dG-C8-AF | Lower than rapid acetylators | [2][8] |

Metabolic Activation and Mechanism of Action

The genotoxicity of 2-aminofluorene is dependent on its metabolic activation into reactive intermediates that can covalently bind to DNA.[1][10] This process is primarily mediated by cytochrome P450 enzymes and N-acetyltransferases.[6][8]

Metabolic Activation Pathway

The metabolic activation of 2-aminofluorene is a multi-step process. Initially, 2-AF can be N-acetylated to form 2-acetylaminofluorene (B57845) (2-AAF) or undergo N-hydroxylation by cytochrome P450 enzymes to form N-hydroxy-2-aminofluorene (N-OH-AF), a proximate mutagen.[1][3][6] N-OH-AF can then be further esterified, for example, by N-acetyltransferase, to form highly reactive ester derivatives such as N-acetoxy-2-aminofluorene.[1] These ultimate mutagens are strong electrophiles that can readily react with nucleophilic sites in DNA, primarily the C8 position of guanine, to form DNA adducts.[11][12]

DNA Adduct Formation and Mutagenesis

The primary DNA adduct formed by 2-aminofluorene is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF).[6][11] The formation of these bulky adducts can distort the DNA helix, stall DNA replication and transcription, and if not repaired, lead to mutations.[5][12] The predominant mutations induced by dG-C8-AF adducts are G·C→T·A transversions.[12]

Experimental Protocols

A variety of in vitro and in vivo assays are utilized to assess the genotoxicity and carcinogenicity of 2-aminofluorene.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial assay to evaluate the mutagenic potential of a chemical.[1] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test chemical to induce mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-deficient medium. For pro-mutagens like 2-AF, the assay is typically performed in the presence of a metabolic activation system, most commonly the S9 fraction from rat liver homogenate.[1][10]

Protocol: Ames Test (Plate Incorporation Method) [1]

-

Bacterial Culture: Inoculate Salmonella typhimurium tester strains (e.g., TA98, TA100) in nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of 1-2 x 10⁹ cells/mL.

-

Preparation of Test Mixture: In a test tube, combine 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (for metabolic activation) or phosphate (B84403) buffer (for direct-acting mutagens), and the test compound at various concentrations.

-

Top Agar (B569324) Addition: Add 2 mL of molten top agar (containing trace amounts of histidine and biotin) to the test mixture, vortex briefly, and pour the contents onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.[1] It is based on the principle that damaged DNA, containing strand breaks and alkali-labile sites, will migrate further in an electric field than undamaged DNA.

Generalized Workflow for the Comet Assay [1]

-

Cell Preparation: Isolate single cells from the tissue or cell culture of interest.

-

Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The resulting image resembles a "comet," with the head containing intact DNA and the tail consisting of fragmented DNA. The intensity and length of the comet tail are proportional to the amount of DNA damage.

³²P-Postlabelling Assay for DNA Adducts

The ³²P-postlabelling assay is a highly sensitive method for the detection and quantification of DNA adducts.[6][13]

Protocol: ³²P-Postlabelling Assay [8][13]

-

DNA Isolation and Digestion: Isolate DNA from tissues or cells exposed to the test compound and enzymatically digest it to 3'-mononucleotides.

-

Adduct Enrichment: Enrich the adducted nucleotides, often by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky aromatic amine adducts.

-

³²P-Labelling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labelled adducted nucleotides by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: Detect the adducts by autoradiography and quantify the amount of radioactivity in the adduct spots to determine the level of DNA damage.

Conclusion

2-Aminofluorene is a potent genotoxic carcinogen that requires metabolic activation to exert its effects. The formation of DNA adducts, primarily dG-C8-AF, is a critical initiating event in its carcinogenic mechanism. The experimental protocols detailed in this guide provide robust methods for assessing the mutagenic and carcinogenic potential of 2-aminofluorene and other arylamines. A thorough understanding of the metabolic pathways and mechanisms of toxicity of 2-aminofluorene is essential for researchers and professionals involved in drug development and chemical safety assessment.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-Aminofluorene - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. aniara.com [aniara.com]

- 10. Metabolic activation of 2-aminofluorene in the Salmonella mutagenicity assay by different S-9 preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The formation of 2-aminofluorene-DNA adducts in vivo: evidence for peroxidase-mediated activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Pathways of 2-Aminofluorene In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminofluorene (B1664046) (2-AF) is an aromatic amine that has been extensively studied as a model procarcinogen. Its biological activity is intrinsically linked to its metabolic fate within an organism. This technical guide provides an in-depth overview of the in vivo metabolic pathways of 2-aminofluorene, with a focus on the key enzymatic reactions, metabolite distribution, and the experimental methodologies used to elucidate these processes. The information presented herein is intended to be a valuable resource for researchers in toxicology, pharmacology, and drug development.

Core Metabolic Pathways of 2-Aminofluorene

The in vivo metabolism of 2-aminofluorene is a complex interplay of bioactivation and detoxification pathways, primarily occurring in the liver. These pathways involve a series of Phase I and Phase II enzymatic reactions that ultimately determine the toxicological outcome of exposure. The principal metabolic transformations include N-acetylation, N-hydroxylation, ring hydroxylation, and subsequent conjugation reactions.

Phase I Metabolism:

-

N-acetylation: 2-Aminofluorene is readily acetylated to form 2-acetylaminofluorene (B57845) (2-AAF) by N-acetyltransferases (NATs), particularly the polymorphic NAT2 isozyme.[1] This is a critical step as 2-AAF is a well-characterized procarcinogen.

-

N-hydroxylation: The initial and rate-limiting step in the metabolic activation of both 2-AF and 2-AAF is N-hydroxylation, catalyzed predominantly by cytochrome P450 (CYP) enzymes, specifically CYP1A2.[2] This reaction leads to the formation of the proximate carcinogens N-hydroxy-2-aminofluorene (N-OH-AF) and N-hydroxy-2-acetylaminofluorene (N-OH-AAF).[2]

-

Ring Hydroxylation: Cytochrome P450 enzymes also catalyze the hydroxylation of the fluorene (B118485) ring at various positions (e.g., C1, C3, C5, C7, C8, and C9), which is generally considered a detoxification pathway.[2][3] This process increases the water solubility of the compounds, facilitating their excretion.

Phase II Metabolism:

-

Sulfation: The N-hydroxylated metabolites can undergo O-sulfation by sulfotransferases (SULTs). This reaction converts N-OH-AAF to the highly unstable and reactive N-sulfonyloxy-2-acetylaminofluorene, which can spontaneously form a nitrenium ion that readily binds to DNA.[2]

-

Glucuronidation: N-hydroxy metabolites and ring-hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[4] This conjugation significantly increases their water solubility and facilitates their elimination via urine and bile. While generally a detoxification step, some glucuronide conjugates can be transported to other tissues like the bladder, where they may be hydrolyzed back to reactive forms.

-

O-acetylation: N-acetyltransferases can also catalyze the O-acetylation of N-OH-AAF to form N-acetoxy-2-acetylaminofluorene (N-OAc-AAF), another reactive metabolite capable of forming DNA adducts.[2]

The balance between these activation and detoxification pathways is a crucial determinant of the carcinogenicity of 2-aminofluorene.[2]

Data Presentation: In Vivo Distribution of 2-Aminofluorene and its Metabolites

The following tables summarize the quantitative distribution of 2-aminofluorene (2-AF) and its metabolites in various tissues and excreta of male Sprague-Dawley rats 24 hours after a single oral administration of 50 mg/kg 2-AF. This data provides a snapshot of the metabolic profile and disposition of the compound.

Table 1: Distribution of 2-Aminofluorene and its Metabolites in Rat Tissues (ng/g tissue) [2]

| Metabolite | Bladder | Blood (ng/ml) | Colon | Kidney | Liver |

| 2-AF | 15.6 ± 3.1 | 10.2 ± 2.5 | 18.9 ± 3.8 | 19.8 ± 4.2 | 25.4 ± 5.1 |

| 2-AAF | 12.3 ± 2.8 | 14.8 ± 3.3 | 16.5 ± 3.5 | 15.2 ± 3.4 | 20.1 ± 4.5 |

| 1-OH-2-AAF | 20.1 ± 4.2 | 18.5 ± 3.9 | 22.4 ± 4.8 | 21.3 ± 4.6 | 28.7 ± 5.9 |

| 3-OH-2-AAF | ND | ND | 15.8 ± 3.4 | 18.1 ± 4.0 | 22.6 ± 4.9 |

| 5-OH-2-AAF | ND | 12.1 ± 2.7 | 14.2 ± 3.1 | ND | ND |

| 8-OH-2-AAF | 18.4 ± 3.7 | 16.3 ± 3.5 | 19.6 ± 4.1 | ND | 24.3 ± 5.2 |

| 9-OH-2-AAF | 16.5 ± 3.6 | ND | 17.8 ± 3.9 | 17.2 ± 3.8 | ND |

ND: Not Detected. Data are presented as mean ± S.D. (n=6).

Table 2: Excretion of 2-Aminofluorene and its Metabolites in Rat Urine and Feces (µ g/sample ) [2]

| Metabolite | Feces | Urine |

| 2-AF | 25.6 ± 5.4 | 28.9 ± 6.1 |

| 2-AAF | 22.3 ± 4.8 | 25.1 ± 5.3 |

| 1-OH-2-AAF | 30.1 ± 6.3 | 32.4 ± 6.8 |

| 3-OH-2-AAF | 28.4 ± 5.9 | 30.7 ± 6.5 |

| 5-OH-2-AAF | 24.7 ± 5.2 | 26.5 ± 5.6 |

| 8-OH-2-AAF | 26.9 ± 5.7 | 29.8 ± 6.3 |

Data are presented as mean ± S.D. (n=6) for samples collected over 24 hours.

Mandatory Visualization

Caption: Metabolic pathways of 2-aminofluorene in vivo.

Caption: General experimental workflow for in vivo studies.

Experimental Protocols

In Vivo Study Design for 2-Aminofluorene Metabolism in Rats

This protocol outlines a typical in vivo study to assess the distribution and metabolism of 2-aminofluorene in a rodent model.

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are housed in metabolic cages to allow for the separate collection of urine and feces.

-

Dosing: 2-Aminofluorene is dissolved in a suitable vehicle (e.g., corn oil) and administered as a single dose via oral gavage. A typical dose for metabolic studies is 50 mg/kg body weight.

-

Sample Collection:

-

Urine and feces are collected at specified time intervals (e.g., 0-24 h, 24-48 h).

-

At the end of the study period (e.g., 24 hours), animals are euthanized, and blood is collected via cardiac puncture into heparinized tubes.

-

Tissues of interest (liver, kidneys, bladder, colon, etc.) are immediately excised, rinsed with cold saline, blotted dry, weighed, and snap-frozen in liquid nitrogen. All samples are stored at -80°C until analysis.

-

Sample Preparation for HPLC Analysis

-

Urine:

-

Thaw urine samples and centrifuge to remove any precipitates.

-

To measure conjugated metabolites, an aliquot of urine is treated with β-glucuronidase and arylsulfatase to hydrolyze glucuronide and sulfate conjugates.

-

The hydrolyzed or non-hydrolyzed urine is then subjected to solid-phase extraction (SPE) using a C18 cartridge to concentrate the analytes and remove interfering substances.

-

The cartridge is washed, and the metabolites are eluted with an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

The eluate is evaporated to dryness and reconstituted in the HPLC mobile phase for analysis.

-

-

Feces:

-

Fecal samples are lyophilized and ground into a fine powder.

-

A known weight of the powder is extracted multiple times with an organic solvent mixture (e.g., methanol/water).

-

The extracts are pooled, centrifuged, and the supernatant is collected.

-

The supernatant is then treated similarly to the urine samples (with or without hydrolysis followed by SPE).

-

-

Tissues:

-

A known weight of frozen tissue is homogenized in a suitable buffer (e.g., phosphate (B84403) buffer).

-

The homogenate is subjected to protein precipitation by adding a cold organic solvent (e.g., acetonitrile) or perchloric acid.

-

After centrifugation to pellet the precipitated proteins, the supernatant is collected.

-

The supernatant can then be further purified by liquid-liquid extraction or SPE before HPLC analysis.

-

High-Performance Liquid Chromatography (HPLC) Method for Metabolite Quantification

This is a representative reverse-phase HPLC method for the separation and quantification of 2-aminofluorene and its metabolites.

-

Instrumentation: An HPLC system equipped with a UV or fluorescence detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used to separate the parent compound and its various metabolites.

-

Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or a phosphate buffer).

-

Mobile Phase B: Acetonitrile or methanol with the same modifier.

-

-

Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a period of 30-40 minutes is common. The exact gradient profile needs to be optimized based on the specific metabolites of interest and the column used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection:

-

UV detection at a wavelength around 280 nm.

-

Fluorescence detection can provide higher sensitivity and selectivity for some metabolites (e.g., excitation at 265 nm and emission at 394 nm for fluorene-like structures).

-

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the samples to those of authentic standards of known concentrations. An internal standard is used to correct for variations in extraction efficiency and injection volume.

32P-Postlabeling Assay for DNA Adduct Analysis

This highly sensitive method is used to detect and quantify DNA adducts formed from the reaction of reactive metabolites with DNA.

-

DNA Isolation: DNA is isolated from the tissues of interest using standard phenol-chloroform extraction or commercially available kits. The purity and concentration of the DNA are determined spectrophotometrically.

-

Enzymatic Digestion: The DNA is enzymatically hydrolyzed to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: The DNA adducts are enriched from the normal nucleotides, often by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the adducted ones.

-

32P-Labeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase using [γ-32P]ATP.

-

Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine-cellulose plates or by reverse-phase HPLC with an online radioactivity detector.

-

Detection and Quantification: The separated adducts are detected by autoradiography (for TLC) or by the radioactivity detector (for HPLC). Quantification is achieved by measuring the amount of radioactivity in the adduct spots/peaks relative to the total amount of nucleotides analyzed.

Conclusion

The in vivo metabolism of 2-aminofluorene is a multifaceted process involving a delicate balance between metabolic activation and detoxification. Understanding these pathways is paramount for assessing the carcinogenic risk associated with this and other aromatic amines. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the metabolic fate of xenobiotics, contributing to the development of safer chemicals and pharmaceuticals. The use of robust analytical techniques such as HPLC and 32P-postlabeling is essential for the accurate quantification of metabolites and DNA adducts, providing critical insights into the mechanisms of chemical-induced toxicity.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]